molecular formula C10H10BrF2N B13300927 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline

4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline

Cat. No.: B13300927
M. Wt: 262.09 g/mol
InChI Key: UUQCJUDFRYXBOP-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, cyclopropylmethyl, and difluoro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline typically involves the bromination of aniline derivatives followed by the introduction of cyclopropylmethyl and difluoro groups. One common method involves the reaction of 2,6-difluoroaniline with bromine in the presence of a suitable catalyst to introduce the bromine atom. Subsequently, the cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or difluoro groups to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The bromine and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropylmethyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline is unique due to the combination of bromine, cyclopropylmethyl, and difluoro groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-2,6-difluoroaniline

InChI

InChI=1S/C10H10BrF2N/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

InChI Key

UUQCJUDFRYXBOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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